3-(3-chloro-4-fluorophenyl)-N-(4-hydroxycyclohexyl)propanamide
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Overview
Description
3-(3-chloro-4-fluorophenyl)-N-(4-hydroxycyclohexyl)propanamide is an organic compound that features a complex structure with both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)-N-(4-hydroxycyclohexyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the aromatic intermediate: The initial step involves the chlorination and fluorination of a benzene ring to form 3-chloro-4-fluorobenzene.
Coupling with cyclohexanol: The aromatic intermediate is then coupled with cyclohexanol under specific conditions to introduce the hydroxycyclohexyl group.
Amidation: The final step involves the amidation of the intermediate with propanamide to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-fluorophenyl)-N-(4-hydroxycyclohexyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to form an amine.
Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-(3-chloro-4-fluorophenyl)-N-(4-oxocyclohexyl)propanamide.
Reduction: Formation of 3-(3-chloro-4-fluorophenyl)-N-(4-aminocyclohexyl)propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-chloro-4-fluorophenyl)-N-(4-hydroxycyclohexyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-(4-hydroxycyclohexyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chloro-4-fluorophenyl)-N-(4-hydroxyphenyl)propanamide
- 3-(3-chloro-4-fluorophenyl)-N-(4-methoxycyclohexyl)propanamide
- 3-(3-chloro-4-fluorophenyl)-N-(4-hydroxycyclohexyl)butanamide
Uniqueness
3-(3-chloro-4-fluorophenyl)-N-(4-hydroxycyclohexyl)propanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C15H19ClFNO2 |
---|---|
Molecular Weight |
299.77 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-(4-hydroxycyclohexyl)propanamide |
InChI |
InChI=1S/C15H19ClFNO2/c16-13-9-10(1-7-14(13)17)2-8-15(20)18-11-3-5-12(19)6-4-11/h1,7,9,11-12,19H,2-6,8H2,(H,18,20) |
InChI Key |
GQVMKKVHJRIKJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC(=O)CCC2=CC(=C(C=C2)F)Cl)O |
Origin of Product |
United States |
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